molecular formula C9H11N5O4 B1671053 Eritadenine CAS No. 23918-98-1

Eritadenine

Cat. No. B1671053
CAS RN: 23918-98-1
M. Wt: 253.22 g/mol
InChI Key: LIEMBEWXEZJEEZ-INEUFUBQSA-N
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Description

Eritadenine is a chemical compound found in shiitake mushrooms . It is an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) and has hypocholesterolemic activity . It is also known by other names such as Lentysine and Lentinacin .


Synthesis Analysis

Eritadenine can be synthesized from the protected lactone derived from erythrose with sodium phthalimide . The nitro group is then reduced by catalytic hydrogenation, the resulting primary amine is the most basic and is selectively formylated with formic acid .


Molecular Structure Analysis

The structure of Eritadenine is a purine alkylated with an oxidized sugar fragment . It has a molecular formula of C9H11N5O4 .


Chemical Reactions Analysis

Eritadenine has been found to have a wide range of effects on lipid metabolism such as an increase in the liver microsomal phosphatidylethanolamine (PE) concentration, a decrease in the liver microsomal Δ6-desaturase activity, and an alteration of the fatty acid and molecular species profile of liver and plasma lipids .


Physical And Chemical Properties Analysis

Eritadenine has a molar mass of 253.218 g·mol−1 . It has a molecular formula of C9H11N5O4 . The average mass is 253.215 Da and the monoisotopic mass is 253.081100 Da .

Scientific Research Applications

Eritadenine and Culinary Processing

Eritadenine's stability and bioaccessibility are influenced by culinary processes. Traditional cooking methods like grilling and frying maintain eritadenine levels better than boiling or microwaving. Modern culinary techniques such as texturization and spherification also affect its release, with certain methods like grilling and gelling enhancing its bioaccessibility. This suggests eritadenine's potential in designing functional foods that leverage its cholesterol-lowering effects (Morales et al., 2018).

Impact on Lipid Metabolism

Research on eritadenine has shown it significantly influences lipid metabolism, including increasing liver microsomal phosphatidylethanolamine concentration, decreasing Δ6-desaturase activity, and altering the fatty acid profile of liver and plasma lipids. These effects demonstrate eritadenine's role in modifying metabolic pathways associated with cholesterol and fatty acid metabolism (Shimada et al., 2003).

Quantification in Shiitake Mushrooms

The quantification of eritadenine in shiitake mushrooms reveals variations in its content among different strains, highlighting the importance of selecting specific strains for therapeutic purposes. The development of efficient extraction and analysis methods, such as methanol extraction and HPLC, supports the potential for using eritadenine in natural medicine against blood cholesterol (Enman et al., 2007).

Eritadenine and Fatty Acid Desaturase Activities

Eritadenine affects fatty acid desaturase activities, which are crucial for the metabolism of fatty acids. Its consumption leads to a marked hypocholesterolemic effect, potentially through altering the phospholipid profile in the liver. This underscores eritadenine's role in managing lipid profiles and suggests its utility in dietary interventions (Shimada, Morita, & Sugiyama, 2003).

Hyperhomocysteinemia Suppression

Eritadenine has been found to significantly suppress hyperhomocysteinemia, a condition associated with an increased risk of cardiovascular diseases. It does so by affecting methionine metabolism, indicating its potential in cardiovascular disease prevention (Fukada, Setoue, Morita, & Sugiyama, 2006).

Synthesis and Structural Analysis

Studies on synthetic eritadenine provide insights into its structure and function, enhancing the understanding of its hypocholesterolemic activity and potential as a therapeutic agent. The identification of distinctive vibrational modes in eritadenine's Raman spectrum aids in the development of targeted therapies for cholesterol management (Enman, Ramser, Rova, & Berglund, 2008).

Future Directions

Shiitake mushrooms, which contain Eritadenine, are in high demand due to their unique taste and health and nutraceutical benefits . The mining of the complete genome of shiitake mushrooms and transcriptome analysis have led to the identification of various aroma-related genes as well as genes responsible for the autolysis of fruiting bodies . This could lead to strain improvement and product development to meet future challenges .

properties

IUPAC Name

(2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEMBEWXEZJEEZ-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C[C@H]([C@H](C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178632
Record name Eritadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eritadenine

CAS RN

23918-98-1
Record name Eritadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23918-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eritadenine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Eritadenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Eritadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERITADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T27K4B9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
J Enman, U Rova, KA Berglund - Journal of agricultural and food …, 2007 - ACS Publications
… to evaluate the eritadenine content of four … eritadenine, either as a dried product or as an extract. To achieve this objective, a reliable analytical HPLC procedure quantifying eritadenine …
Number of citations: 119 pubs.acs.org
K Sugiyama, T Akachi, A Yamakawa - The Journal of nutrition, 1995 - Elsevier
… eritadenine caused fatty liver when added to the diets containing 0 or 2 g/kg choline chloride, a high level (8 g/kg) of choline chloride fully prevented the eritadenine-… to eritadenine …
Number of citations: 106 www.sciencedirect.com
J Enman, D Hodge, KA Berglund… - Journal of agricultural …, 2008 - ACS Publications
… in a decreased eritadenine concentration, both at … eritadenine produced by shiitake mycelial culture and the influence of reactor conditions on the mycelial morphology and eritadenine …
Number of citations: 60 pubs.acs.org
J Enman, K Ramser, U Rova… - Journal of Raman …, 2008 - Wiley Online Library
… and eritadenine. Several vibrations observed in the spectrum of D-ribose were not observed in the Raman spectrum of eritadenine … Raman spectrum of eritadenine could be successfully …
K Okumura, K Matsumoto, M Fukamizu… - Journal of Medicinal …, 1974 - ACS Publications
More than 100 derivatives of eritadenine were synthesized and … more active than eritadenine and effective in lowering serum … Eritadenine is a hypolipidemic substance isolated from the …
Number of citations: 33 pubs.acs.org
K Sugiyama, A Yamakawa - Lipids, 1996 - Springer
… hypothesis that eritadenine may elicit … eritadenine's ability to modify the molecular species composition of plasma tipoprotein PC. In this study, therefore, the effect of dietary eritadenine …
Number of citations: 45 link.springer.com
K Sugiyama, T Akachi, A Yamakawa - The Journal of Nutritional …, 1995 - Elsevier
… eritadenine had no direct inhibitory effect on the enzyme activity when added to the assay mixture. On the other hand, eritadenine … depressed by dietary eritadenine supplementation at a …
Number of citations: 71 www.sciencedirect.com
Y Shimada, A Yamakawa, T Morita… - Bioscience …, 2003 - jstage.jst.go.jp
… eritadenine on several variables concerning lipid metabolism were investigated in rats to clarify the sequence of metabolic changes caused by eritadenine, … of dietary eritadenine on the …
Number of citations: 42 www.jstage.jst.go.jp
C Gutiérrez-Rodelo, A Ochoa-López… - Neuroscience …, 2023 - Elsevier
… eritadenine, an adenosine analog derived from Shiitake mushroom, has displayed promising attributes. This study explores eritadenine's … effect of eritadenine. Our findings suggest that …
Number of citations: 3 www.sciencedirect.com
Y Shimada, T Morita, K Sugiyama - The journal of nutrition, 2003 - academic.oup.com
… with either eritadenine (0.05 g/kg) or ethanolamine (8 g/kg) for 14 d. Eritadenine and … (PC) to PE was significantly decreased by both eritadenine and ethanolamine. These changes in …
Number of citations: 63 academic.oup.com

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